molecular formula C14H23N3O4S B10980326 ethyl 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylate

ethyl 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylate

Cat. No. B10980326
M. Wt: 329.42 g/mol
InChI Key: LBFIHZDUYGEPGD-UHFFFAOYSA-N
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Description

Ethyl 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of sulfonyl piperidine derivatives This compound is characterized by its unique structure, which includes a pyrazole ring, a sulfonyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylate typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved by reacting 1-ethyl-3-methyl-1H-pyrazole with appropriate sulfonyl chloride under basic conditions.

    Sulfonylation: The pyrazole derivative is then subjected to sulfonylation using a sulfonyl chloride reagent, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

    Piperidine Ring Formation: The sulfonylated pyrazole is then reacted with piperidine-4-carboxylic acid ethyl ester under suitable conditions to form the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, where nucleophiles can replace the sulfonyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce sulfides or thiols.

Scientific Research Applications

Ethyl 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and inflammation.

    Biological Studies: It is used in studies exploring its effects on various biological pathways and its potential as a bioactive molecule.

    Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of other complex organic molecules, which can be applied in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound is believed to modulate the activity of certain enzymes and receptors, particularly those involved in inflammatory and neurological pathways. The sulfonyl group plays a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylate
  • Ethyl 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylate

Uniqueness

Ethyl 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylate stands out due to its specific substitution pattern on the pyrazole ring and the position of the sulfonyl group. These structural features contribute to its unique chemical reactivity and biological activity, distinguishing it from other similar compounds.

properties

Molecular Formula

C14H23N3O4S

Molecular Weight

329.42 g/mol

IUPAC Name

ethyl 1-(1-ethyl-3-methylpyrazol-4-yl)sulfonylpiperidine-4-carboxylate

InChI

InChI=1S/C14H23N3O4S/c1-4-16-10-13(11(3)15-16)22(19,20)17-8-6-12(7-9-17)14(18)21-5-2/h10,12H,4-9H2,1-3H3

InChI Key

LBFIHZDUYGEPGD-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)S(=O)(=O)N2CCC(CC2)C(=O)OCC

Origin of Product

United States

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